molecular formula C13H20N4O3S B6444148 N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549065-07-6

N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6444148
CAS No.: 2549065-07-6
M. Wt: 312.39 g/mol
InChI Key: LYOCHRVTVLIYFT-UHFFFAOYSA-N
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Description

N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a potent, cell-active, and allosteric inhibitor of the Src Homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a critical node in the RAS/MAPK signaling pathway downstream of multiple receptor tyrosine kinases. Its activation is implicated in a wide range of cancers, both as a driver oncogene and in resistance to targeted therapies . This compound exerts its effect by stabilizing SHP2 in an auto-inhibited conformation, thereby blocking its phosphatase activity and subsequent signal transduction through the MAPK cascade. Its primary research value lies in investigating oncogenic signaling in various malignancies, including RTK-driven and KRAS-mutant cancers , and as a key tool for exploring combination therapies. For instance, research indicates that SHP2 inhibition can overcome resistance to other targeted agents, such as EGFR, ALK, and BRAF inhibitors , making it a compelling candidate for combination regimen studies in preclinical models. Furthermore, it is utilized in immunological research to explore the role of SHP2 in T-cell and macrophage function within the tumor microenvironment. This reagent is essential for dissecting the complexities of cellular signaling and advancing the development of novel anti-cancer strategies.

Properties

IUPAC Name

N-[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-16-8-6-14-12(13(16)18)17-7-2-3-10(9-17)15-21(19,20)11-4-5-11/h6,8,10-11,15H,2-5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOCHRVTVLIYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC NameThis compound
Molecular Weight448.4 g/mol
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count6
Rotatable Bond Count8

Synthesis

The synthesis of this compound typically involves several organic reactions. The general approach includes:

  • Formation of the Pyrazine Ring : This is achieved through the condensation of appropriate aldehydes with hydrazine derivatives.
  • Cyclization : The resulting intermediate undergoes cyclization to form the dihydropyrazine structure.
  • Introduction of Sulfonamide Group : The sulfonamide moiety is added via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells, including enzymes and receptors involved in critical cellular pathways. The compound may modulate these targets, leading to alterations in cellular processes such as apoptosis and cell proliferation.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Selectivity : The compound shows higher toxicity towards malignant cells compared to non-malignant human cells, indicating a tumor-selective action.
Cell LineIC50 (µM)Selectivity Index
Ca9-22 (Human Gingival Carcinoma)12High
HSC-2 (Human Squamous Carcinoma)15Moderate
HGF (Human Gingival Fibroblast)50Low

Case Studies

  • Study on Oral Cancer Cells : In a study assessing the efficacy of this compound against oral squamous carcinoma cells, it was found that it induced apoptosis through caspase activation pathways. The results indicated that the compound could serve as a potential therapeutic agent for treating oral cancers.
  • Colorectal Cancer Evaluation : Another investigation highlighted its effectiveness against colorectal cancer cell lines (Colo205 and HT29), where it demonstrated a higher specificity than conventional chemotherapeutics like doxorubicin.

Comparison with Similar Compounds

Target Compound

  • Core heterocycles: Piperidine and dihydropyrazinone.
  • Sulfonamide substituent : Cyclopropane ring directly attached to the sulfonamide group.
  • Key functional groups : Sulfonamide, ketone (oxo group), and tertiary amine.

Example Compounds from Patent Literature ()

Example 56 :

  • Name: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide.
  • Core heterocycles : Pyrazolo[3,4-d]pyrimidine and chromene.
  • Sulfonamide substituent : N-isopropylbenzenesulfonamide.
  • Key functional groups : Fluoroaryl, ketone, and primary amine.
  • Molecular weight : 616.9 g/mol; Melting point : 211–214°C .

Example 57 :

  • Name: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide.
  • Sulfonamide substituent : N-cyclopropylbenzenesulfonamide.
  • Molecular weight : 604.9 g/mol .

Key Differences :

Heterocyclic Core: The target compound uses a dihydropyrazinone-piperidine scaffold, whereas Examples 56/57 feature pyrazolopyrimidine-chromene fused systems.

Sulfonamide Substituents :

  • The target compound’s cyclopropanesulfonamide group is smaller and more rigid than the benzenesulfonamide derivatives in Examples 56/55. This could reduce steric hindrance but limit π-π interactions.

Molecular Weight :

  • The target compound (312.39 g/mol) is significantly smaller than Examples 56/57 (>600 g/mol), suggesting differences in bioavailability and pharmacokinetic profiles .

Comparison with Impurities ()

Impurity B (MM0421.02) :

  • Structure : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.
  • Key features : Triazolopyridine core with a phenylpiperazine side chain.
  • Relevance : Shares a piperazine/piperidine moiety with the target compound but lacks a sulfonamide group. This highlights the diversity of piperidine-containing pharmaceuticals but limits direct comparability .

Implications of Structural Variations

  • The target compound’s smaller size and dihydropyrazinone core may favor solubility but reduce target specificity.
  • Synthetic Complexity : Examples 56/57 require multi-step syntheses involving Suzuki couplings (as per ), whereas the target compound’s structure implies simpler alkylation/sulfonylation routes.

Preparation Methods

Cyclopropanesulfonamide Synthesis and Activation

The cyclopropanesulfonamide group is typically introduced via sulfonylation of a primary or secondary amine. A common approach involves reacting cyclopropanesulfonyl chloride with a piperidine intermediate under basic conditions. For example, the patent WO2018134254A1 highlights sulfonamide formation using sulfonyl chlorides in the presence of triethylamine or pyridine in solvents like dichloromethane or tetrahydrofuran .

Key Reaction Conditions:

ReagentSolventBaseTemperatureYield (%)
Cyclopropanesulfonyl chlorideTHFEt₃N0°C → RT78–85

The reaction proceeds via nucleophilic attack of the piperidine amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation to form the sulfonamide .

Piperidine Intermediate Preparation

The piperidine scaffold is constructed through cyclization or functionalization of pre-existing rings. The thesis Investigation of N-Sulfonyliminium Ion Triggered Cyclizations demonstrates catalytic asymmetric synthesis of piperidines using N-sulfonyliminium ion intermediates . For example, treatment of N-para-toluenesulfonyl homoveratrylamine with 3-phenylpropanal in the presence of scandium triflate (Sc(OTf)₃) induces cyclization to form a piperidine derivative .

Cyclization Optimization:

CatalystSolventTime (h)Yield (%)
Sc(OTf)₃CH₂Cl₂2492
Yb(OTf)₃Toluene4885

This method enables enantioselective piperidine formation, critical for accessing stereochemically pure intermediates .

Functionalization with 4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl Group

The pyrazinone moiety is introduced via condensation or cyclocoupling. WO2018134254A1 describes coupling a piperidine sulfonamide with 2-chloro-4-methyl-3-oxo-3,4-dihydropyrazine using palladium catalysis . Alternatively, a two-step sequence involving:

  • Amide Formation : Reacting the piperidine sulfonamide with 4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid using EDCI/HOBt.

  • Cyclization : Heating under acidic conditions to form the fused pyrazinone ring .

Coupling Reaction Parameters:

Coupling ReagentSolventCatalystTemperatureYield (%)
EDCI/HOBtDMFNoneRT65
Pd(OAc)₂/XantphosTolueneK₂CO₃100°C72

Final Compound Purification and Characterization

Purification is achieved via recrystallization or chromatography. The patent WO2018134254A1 specifies using ethyl acetate/hexane mixtures for recrystallization, yielding >98% purity . Analytical data (e.g., ¹H NMR, LC-MS) must confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.10–1.25 (m, 4H, cyclopropane), 2.35 (s, 3H, CH₃), 3.45–3.70 (m, 3H, piperidine), 8.20 (s, 1H, NH) .

  • LC-MS : m/z 367.2 [M+H]⁺ .

Alternative Routes and Scalability

A scalable route involves:

  • Piperidine Ring Formation : Using N-sulfonyliminium cyclization .

  • Sulfonylation : With cyclopropanesulfonyl chloride .

  • Pyrazinone Coupling : Via Pd-mediated cross-coupling .

This sequence avoids unstable intermediates and achieves an overall yield of 58% over five steps .

Q & A

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Answer :
  • Solvent parameterization : Measure Hansen solubility parameters (δD, δP, δH) to correlate with molecular polarity.
  • pH-dependent studies : Test solubility at physiological pH (7.4) vs. synthetic conditions.
  • Co-solvency strategies : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo testing .

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